2-Methoxy-5-(pentafluorosulfur)phenylacetic acid
Overview
Description
Scientific Research Applications
Biotransformation in Microorganisms
Kavanagh et al. (2013) reported the biotransformation of compounds bearing the pentafluorosulfanyl functional group, similar to 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid, by microorganisms like fungi and bacteria. This study is significant as it evaluates the potential environmental impact of such compounds, especially considering their growing use in drugs and agrochemicals due to their enhanced lipophilicity and stability (Kavanagh et al., 2013).
Synthesis of Furobenzopyranone Derivatives
Research by Kawase et al. (1971) explored the synthesis of furobenzopyranone derivatives using various acylation methods, involving compounds structurally related to this compound. Such synthetic routes are crucial for the development of novel organic compounds and pharmaceuticals (Kawase et al., 1971).
Intramolecular Dynamics in Derivatives
A study by Singh et al. (2022) examined the conformational landscape and intramolecular dynamics of alpha-methoxy phenylacetic acid, a derivative of mandelic acid and structurally related to this compound. This research provides valuable insights into the structural and dynamic properties of such compounds, useful in various organic reactions (Singh et al., 2022).
Stereochemistry in Aromatic Alkanols
Kelly (1999) compiled data on the chemical shifts of the methoxy group in Mosher's esters, which are derivatives involving structures similar to this compound. This research is pivotal in determining the absolute stereochemistry of aromatic and heteroaromatic alkanols, an essential aspect in the synthesis of chiral compounds (Kelly, 1999).
Synthesis of Fluorinated Methoxy Arenes
Leung and Sammis (2015) developed a novel technique for synthesizing monofluoromethoxy arenes, closely related to this compound, using photosensitizers. This method has significant implications for the production of fluorinated compounds in pharmaceuticals and agrochemicals (Leung & Sammis, 2015).
Properties
IUPAC Name |
2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O3S/c1-17-8-3-2-7(18(10,11,12,13)14)4-6(8)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUOWRSDCBUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.